N-(1,3-benzodioxol-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-13-4-2-3-5-16(13)25-21(27)20-15(8-9-30-20)24-22(25)31-11-19(26)23-14-6-7-17-18(10-14)29-12-28-17/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEJUJISSJIRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on diverse sources, including its chemical properties, mechanisms of action, and case studies demonstrating its efficacy.
The molecular formula of this compound is with a molecular weight of 419.46 g/mol. The structure features a benzodioxole moiety linked to a thienopyrimidine derivative through a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O3S |
| Molecular Weight | 419.46 g/mol |
| InChI Key | XBDXMWZNRGFFLU-UHFFFAOYSA-N |
The compound exhibits potential anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The inhibition is often assessed using the MTT assay to measure cell viability.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study published in MDPI demonstrated that this compound showed significant cytotoxic effects against MCF-7 cells compared to control groups. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents such as Doxorubicin .
- Mechanistic Insights : Research indicates that the compound may inhibit specific kinases involved in cancer cell signaling pathways. For instance, it has been suggested that it targets the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves three critical stages: (1) halogenation of the thieno[3,2-d]pyrimidine core to introduce reactive sites, (2) thiolation to form the sulfanyl bridge using agents like NaSH or thiourea, and (3) amide coupling with the benzodioxole-acetamide moiety via reagents such as EDCI/HOBt. Reaction conditions (e.g., anhydrous DMF at 60–80°C) are critical to avoid hydrolysis of intermediates .
Q. How is structural purity confirmed during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures final purity (>95%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate the molecular structure, with characteristic peaks for the benzodioxole (δ 6.8–7.1 ppm) and thienopyrimidine (δ 8.2–8.5 ppm) moieties .
Q. What are the primary biological screening assays used for this compound?
Initial screens include kinase inhibition assays (e.g., EGFR or VEGFR2) due to the thienopyrimidine core’s affinity for ATP-binding pockets. Cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values typically reported in the micromolar range .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl bridge formation?
Yield optimization requires balancing solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C). Computational reaction path searches (via DFT calculations) predict transition states, guiding experimental conditions. Continuous flow reactors improve scalability by maintaining consistent mixing and heat transfer .
Q. What strategies resolve contradictions in spectral data for structural elucidation?
Multi-technique validation is essential. For example, if NMR signals overlap, heteronuclear single quantum coherence (HSQC) or NOESY can clarify spatial arrangements. High-resolution MS (HRMS) with <2 ppm error confirms molecular formula, while IR spectroscopy validates carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Systematically modify substituents on the phenyl (e.g., 2-methyl vs. 4-chloro) and benzodioxole rings. Use molecular docking (AutoDock Vina) to predict binding affinities, followed by enzymatic assays. For example, replacing 2-methylphenyl with 4-fluorophenyl may enhance kinase selectivity due to hydrophobic interactions .
Q. What computational methods predict metabolic stability and toxicity?
Apply in silico tools like SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (GROMACS) model cytochrome P450 interactions to identify metabolic hotspots, such as oxidation-prone sites on the thienopyrimidine ring .
Methodological Notes
- Contradiction Management : Discrepancies in reported yields (e.g., 68% vs. 75%) arise from solvent purity or catalyst traces. Replicate experiments under inert atmospheres (N₂/Ar) to mitigate oxidation .
- Advanced Characterization : Use X-ray crystallography to resolve ambiguous stereochemistry, particularly for the thienopyrimidine core’s keto-enol tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
